molecular formula C6H10N4O2 B1329703 1,3-Dimethyl-6-hydrazinouracil CAS No. 40012-14-4

1,3-Dimethyl-6-hydrazinouracil

Cat. No. B1329703
CAS RN: 40012-14-4
M. Wt: 170.17 g/mol
InChI Key: HZJOVZZMDMNJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-hydrazinouracil (CAS No. 40012-14-4) is a compound with potential applications in various fields of science. It has a molecular formula of C6H10N4O2 and a molecular weight of 170.17 g/mol .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-6-hydrazinouracil involves heating the hydrazones of 1,3-dimethyl-6-hydrazinouraciles in aqueous ethanol in the presence of hydrochloric acid .


Chemical Reactions Analysis

1,3-Dimethyl-6-hydrazinouracil has been used in the synthesis of novel pyrimido[4,5-c][1,2]diazepine-6,8-diones and pyrazolo[3,4-d]pyrimidines . It has also been used in reactions with fervenulin and its 3-hydroxy derivative .

Scientific Research Applications

Synthesis of Pyrazolopyrimidine Derivatives

One of the prominent applications of 1,3-Dimethyl-6-hydrazinouracil is in the synthesis of pyrazolopyrimidine derivatives. These compounds are obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouracil in trifluoroacetic acid (TFA), which are of interest due to their potential pharmacological properties .

Antitumor Agents

The compound serves as a scaffold for targeting tumor cells. It’s involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for their antitumor properties. These derivatives act on various biological targets, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFRs), and Src kinases, among others .

Multicomponent Reactions

1,3-Dimethyl-6-hydrazinouracil is used in multicomponent reactions involving aromatic aldehydes and carbonitriles. These reactions are catalyzed by specific catalysts and result in the formation of complex molecules with potential applications in medicinal chemistry .

Inhibitors of Kinases

The derivatives of 1,3-Dimethyl-6-hydrazinouracil have been explored as inhibitors of various kinases. These include JAK kinase suppressors, m-TOR inhibitors, and Bruton’s tyrosine kinase inhibitors. Kinase inhibition is a crucial strategy in the treatment of cancers and autoimmune diseases .

Reactive Oxygen Species Formation

Research has indicated that pyrazolopyrimidine derivatives, synthesized from 1,3-Dimethyl-6-hydrazinouracil, can induce the formation of reactive oxygen species (ROS). This property is significant in cancer therapy, as ROS can lead to apoptosis in tumor cells .

Suppression of Growth Factor Receptors

The compound’s derivatives have been studied for their role in suppressing growth factor receptors like EGFR. This suppression is vital in controlling the proliferation of cancer cells, as these receptors are often overexpressed in various types of tumors .

Modulation of Immune Response

Derivatives of 1,3-Dimethyl-6-hydrazinouracil are also being researched for their ability to modulate the immune response. This includes the potential suppression of overactive immune cells, which is beneficial in treating autoimmune disorders .

Structural Studies for Drug Design

The structural features of 1,3-Dimethyl-6-hydrazinouracil make it a valuable compound for drug design. Its derivatives are used in structure-activity relationship (SAR) studies to design new drugs with improved efficacy and reduced side effects .

Safety And Hazards

Safety data sheets suggest that exposure to 1,3-Dimethyl-6-hydrazinouracil should be avoided. If inhaled or contacted with skin or eyes, it’s recommended to move to fresh air, wash off with soap and plenty of water, and consult a physician .

Future Directions

New possibilities for the functionalization of 1,3-Dimethyl-6-hydrazinouracil have been explored, including one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-dione and 1,3-dimethyl-5-arylidenebarbituric acid derivatives . This suggests that 1,3-Dimethyl-6-hydrazinouracil could have potential applications in the synthesis of novel compounds in the future.

properties

IUPAC Name

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOVZZMDMNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193078
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-hydrazinouracil

CAS RN

40012-14-4
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40012-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Step 1 intermediate (17 g, 97.34 mmol) and hydrazine hydrate (119 ml) in isopropyl alcohol (280 ml) were refluxed for 1 h. The excess of solvent was removed under reduced pressure, solid obtained was filtered, washed with methanol (25 ml) and dried to obtain 8.1 g of the product as white solid; 1H NMR (300 MHz, DMSO-d6): δ 3.09 (s, 3H), 3.21 (s, 3H), 4.37 (br s, 2H), 5.10 (s, 1H), 8.02 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 2
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 3
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 4
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 5
1,3-Dimethyl-6-hydrazinouracil

Q & A

Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?

A: 1,3-Dimethyl-6-hydrazinouracil possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.

Q2: Can you provide examples of specific reactions that highlight the synthetic utility of 1,3-Dimethyl-6-hydrazinouracil?

A2: Certainly! Here are a few key examples:

  • Formation of Hydrazones: 1,3-Dimethyl-6-hydrazinouracil readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []
  • Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of 1,3-dimethyl-6-hydrazinouracil and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []
  • Construction of Fused Heterocycles: 1,3-Dimethyl-6-hydrazinouracil acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []

Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?

A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from 1,3-Dimethyl-6-hydrazinouracil makes this compound a valuable tool for developing novel therapeutics.

Q4: How does the structure of 1,3-Dimethyl-6-hydrazinouracil contribute to its reactivity?

A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in 1,3-Dimethyl-6-hydrazinouracil contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.